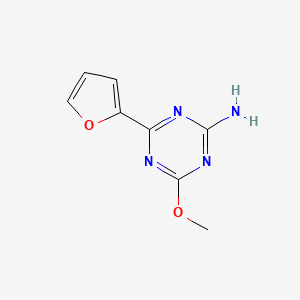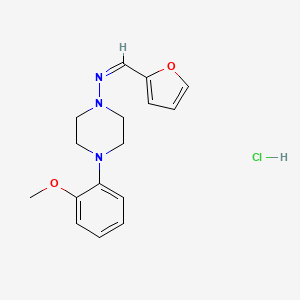![molecular formula C14H9N3O2 B5538895 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide
Übersicht
Beschreibung
7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a nitric oxide donor, which means that it releases nitric oxide upon decomposition. Nitric oxide is a potent signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Properties
Research on indole derivatives, closely related to 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide, reveals significant anti-inflammatory and analgesic properties. For instance, a study on novel indomethacin analogs, which share structural similarities with the compound , demonstrated potent anti-inflammatory and analgesic effects, along with reduced gastrointestinal ulcerogenicity. These compounds were also found to release nitric oxide, suggesting a potential for diverse therapeutic applications (Bhandari et al., 2010).
Synthesis and Structural Transformation
The synthesis and structural transformation of compounds related to 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide have been explored in various studies. For example, research on the annelation of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime with acetylene yielded NH- or N-vinyl-5,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-g]indoles, demonstrating the potential for generating a range of indole derivatives through chemical synthesis (Budaev et al., 2019).
Catalytic Properties
Compounds structurally similar to 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide have been studied for their catalytic properties. For instance, the preparation and catalytic hydrogenation of 1,2,4-oxadiazolo[4,5-a]indolines, which are structurally related, have been explored, highlighting the potential of such compounds in catalytic applications (Malamidou-Xenikaki & Coutouli-argyropoulou, 1990).
Antimicrobial and Antioxidant Activities
Studies on indole derivatives, similar to the compound , have shown promising antimicrobial and antioxidant activities. For instance, a series of indolo[3,2-c]isoquinoline derivatives demonstrated potent antimicrobial activity against various bacteria and fungi, as well as antioxidant properties (Verma, 2018).
Nitric Oxide
Generation PropertiesResearch on oxadiazole derivatives, closely related to 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide, has investigated their ability to generate nitric oxide (NO). A study on 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, for example, demonstrated that these compounds can generate NO and NO-related species under physiological conditions, which could have significant implications in medical and biological research (Sako et al., 1998).
Cycloaddition Reactions
Compounds structurally related to 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide have been studied for their involvement in cycloaddition reactions. Research on indolic nitrones, including 2-Phenyl-3H-indol-3-one N-oxide, has shown that these compounds can undergo diastereoselective 1,3-cycloaddition reactions, indicating the potential of such compounds in synthetic chemistry (Greci et al., 2001).
Urease Inhibition
A study on indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, similar to the compound , demonstrated potent inhibitory effects against urease enzyme. This suggests potential applications of such compounds in developing therapeutic agents targeting specific enzymatic pathways (Nazir et al., 2018).
Fluorescent Material Development
Research has explored the use of oxadiazolo[3,4-c]pyridines, structurally related to 7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide, in the development of red fluorescent materials. These compounds have been found to emit fluorescence in the orange to red spectrum, making them potential candidates for use in OLED devices (Gorohmaru et al., 2002).
Eigenschaften
IUPAC Name |
3-hydroxy-7-phenylpyrrolo[3,2-e][2,1,3]benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-17-13-7-6-11-10(14(13)16-19-17)8-12(15-11)9-4-2-1-3-5-9/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUDSRAJKDEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=C4C(=NON4O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-phenylpyrrolo[3,2-e][2,1,3]benzoxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)


![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)
![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)